![molecular formula C14H16Cl2N2OS B12932800 [4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol CAS No. 178979-29-8](/img/structure/B12932800.png)
[4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol: is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group, a sulfanyl linkage, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol typically involves multiple steps, starting with the preparation of the imidazole ring. The process may include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Dichlorophenyl Group: This step involves the chlorination of a phenyl ring followed by its attachment to the imidazole ring via a sulfanyl linkage.
Addition of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.
Final Methanol Addition: The final step involves the addition of a methanol group to the imidazole ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a less chlorinated or dechlorinated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be employed under basic or neutral conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology:
Enzyme Inhibition: The compound may inhibit certain enzymes, making it a potential candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Protein Binding: It can interact with proteins, providing insights into protein-ligand interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Therapeutic Applications: It may exhibit biological activity that could be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer effects.
Industry:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Agriculture: It may have applications in the development of agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of [4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
- [4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol
- [4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]ethanol
- [4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]propanol
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain attached to the imidazole ring. While the methanol derivative has a single carbon, the ethanol and propanol derivatives have two and three carbons, respectively.
- Chemical Properties: These structural differences can influence the compound’s solubility, reactivity, and interaction with biological targets.
- Biological Activity: The variations in the alkyl chain length may affect the compound’s ability to penetrate cell membranes, bind to proteins, and exert its biological effects.
Properties
CAS No. |
178979-29-8 |
|---|---|
Molecular Formula |
C14H16Cl2N2OS |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
[4-(3,5-dichlorophenyl)sulfanyl-1-methyl-5-propan-2-ylimidazol-2-yl]methanol |
InChI |
InChI=1S/C14H16Cl2N2OS/c1-8(2)13-14(17-12(7-19)18(13)3)20-11-5-9(15)4-10(16)6-11/h4-6,8,19H,7H2,1-3H3 |
InChI Key |
MLIDADUXZFQYBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(N1C)CO)SC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



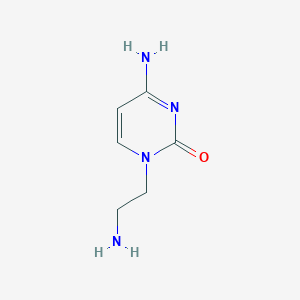
![2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12932728.png)
![tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B12932736.png)
![9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine](/img/structure/B12932748.png)
![(2R,3R,4S,5R)-2-(6-((2-(Benzo[d]thiazol-2-ylamino)ethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12932753.png)
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethyl benzyl carbonate](/img/structure/B12932756.png)
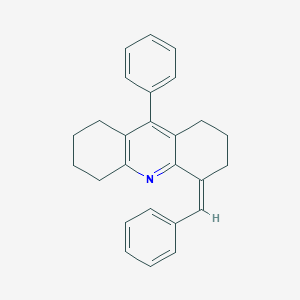
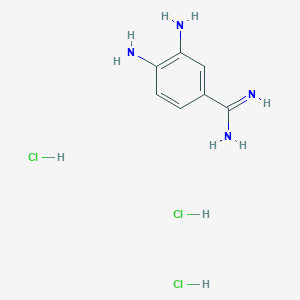
![N-(4-(2-((7-((2S,3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino)-2-oxoethyl)phenyl)-4-guanidinobenzamide](/img/structure/B12932774.png)
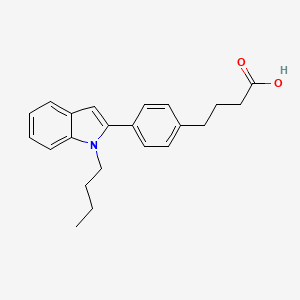

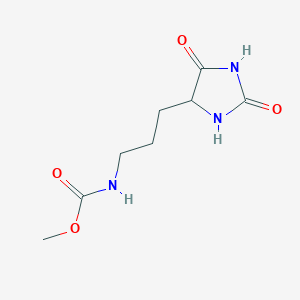
![2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate](/img/structure/B12932801.png)
